

2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE performance benchmarks

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Compound of Interest

Compound Name: 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-3-CHLOROPYRIDINE

Cat. No.: B1522305

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An objective comparison of performance benchmarks for a specific chemical compound requires a foundation of publicly available experimental data. For **2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine**, such direct, quantitative performance data is not extensively documented in peer-reviewed literature. This often indicates that the compound may be a novel research chemical, a synthetic intermediate, or a part of a proprietary drug discovery program.

However, the core structure, a pyrazole ring linked to a pyridine, is a highly significant and well-studied scaffold in both medicinal chemistry and agrochemistry.^{[1][2][3]} By analyzing the performance of closely related analogues and derivatives, we can establish a robust framework for understanding the potential performance benchmarks of **2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine**.

This guide provides a comparative analysis based on the established biological activities of the pyrazolyl-pyridine chemical class. We will explore its performance in two key application areas: as a precursor for insecticides and as a scaffold for kinase inhibitors.

The Pyrazolyl-Pyridine Scaffold: A Privileged Structure

The combination of a pyrazole and a pyridine ring creates a rigid, planar structure with strategically positioned nitrogen atoms that are ideal for forming hydrogen bonds with biological targets. The specific compound, **2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine**, possesses several key features that dictate its potential performance:

- **3-Chloropyridine Moiety:** This group is a common starting point for creating pharmacologically active molecules. The chlorine atom can act as a leaving group for nucleophilic substitution or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups.
- **Substituted Pyrazole Ring:** The dimethyl groups provide steric bulk and lipophilicity, influencing how the molecule fits into a target's binding pocket. The bromo-substituent at the 4-position is a versatile handle for further chemical modification, often used in Suzuki or Stille coupling reactions to build more complex molecules.^[1]

Performance Benchmark Area 1: Agrochemicals - Insecticide Intermediates

A significant application for N-aryl pyrazole derivatives is in the synthesis of insecticides. Specifically, compounds structurally similar to the topic compound are key intermediates for creating anthranilic diamide insecticides like chlorantraniliprole and cyantraniliprole.^[3] These insecticides act by targeting insect ryanodine receptors, leading to impaired muscle regulation and paralysis.

Comparative Analysis:

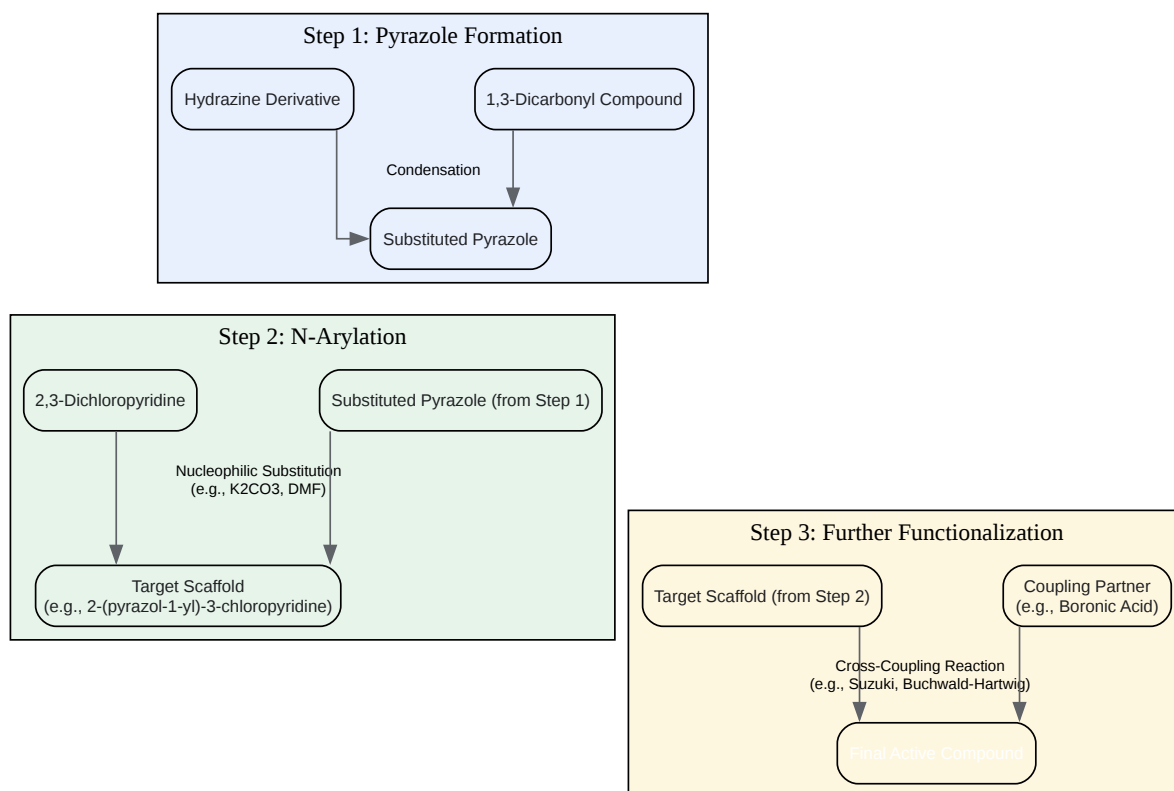
The performance benchmark for an intermediate in this context is its efficiency in producing a highly active final product. The structure of **2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine** makes it a direct analogue to the core of these potent insecticides.

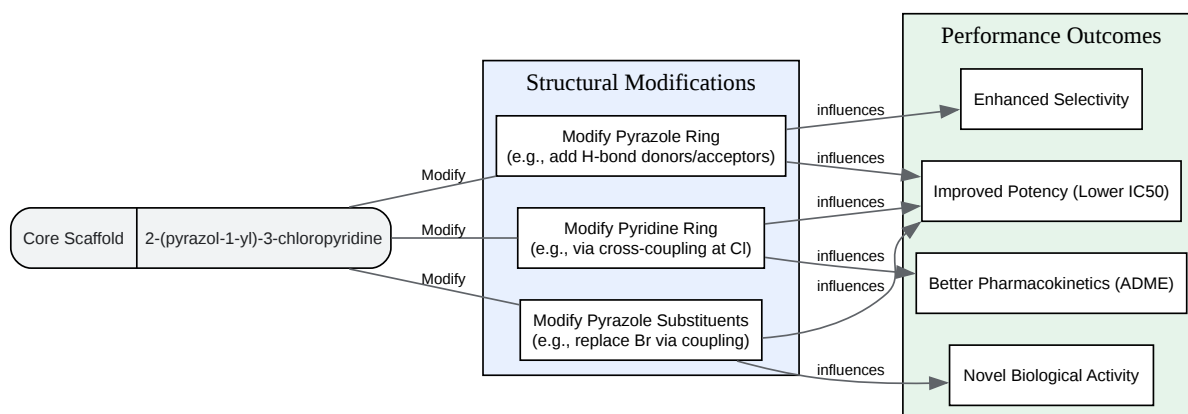
Compound Class	Target	Performance Metric	Result/Benchmark	Citation
Anthranilic Diamides (derived from pyrazolyl-pyridines)	Insect Ryanodine Receptors	Larvicidal Activity (vs. Plutella xylostella)	High Potency (e.g., 71.43% activity at 0.4 µg/mL for some derivatives)	[4]
Diacylhydrazine Derivatives	Insecticide Target	Insecticidal Activity	Active	[3]
Benzothiazole Carboxamides	Insecticide Target	Insecticidal Activity	Active	[3]

The key takeaway is that the pyrazolyl-pyridine core is fundamental to achieving high efficacy against target pests. The performance of an intermediate like **2-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine** would be benchmarked by the yield and purity achieved in its conversion to a final, active insecticide. Optimized industrial syntheses for related intermediates report total yields in the range of 41-42% with purity exceeding 98%.^[3]

Workflow: Synthesis of a Pyrazolyl-Pyridine Core

The following diagram illustrates a generalized synthetic pathway for this class of compounds, highlighting the key reaction steps.





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